(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

asymmetric catalysis Diels–Alder reaction chiral Lewis acid

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (CAS 121788-77-0), also referred to as (S,S)-BTSEDA, is a C₂-symmetric chiral diamine bearing two strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups on the nitrogen atoms. It serves as a chiral ligand or organocatalyst in enantioselective transformations such as asymmetric Diels–Alder, hetero-Diels–Alder, and Mukaiyama aldol reactions after complexation with Lewis acidic metals (e.g., Al, Y).

Molecular Formula C16H14F6N2O4S2
Molecular Weight 476.4 g/mol
CAS No. 121788-77-0
Cat. No. B047394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
CAS121788-77-0
Molecular FormulaC16H14F6N2O4S2
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1
InChIKeyXQAIGOHPAZPGOU-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (CAS 121788-77-0) – Chiral Diamine Ligand for Asymmetric Catalysis


(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (CAS 121788-77-0), also referred to as (S,S)-BTSEDA, is a C₂-symmetric chiral diamine bearing two strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups on the nitrogen atoms [1]. It serves as a chiral ligand or organocatalyst in enantioselective transformations such as asymmetric Diels–Alder, hetero-Diels–Alder, and Mukaiyama aldol reactions after complexation with Lewis acidic metals (e.g., Al, Y) . The combination of a rigid 1,2-diphenylethylenediamine backbone and highly electron-deficient sulfonamide NH groups imparts distinct steric and electronic properties that differentiate it from tosyl-, mesyl-, or alkyl-substituted DPEN analogs.

Why Generic Substitution of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine Fails – The Electron-Withdrawing Triflyl Group Decides Catalyst Performance


In-class chiral DPEN ligands cannot be freely interchanged because the N-substituent dictates both the Lewis acidity of the derived metal complex and the Brønsted acidity of the free diamine. The triflyl group (SO₂CF₃) is among the strongest electron-withdrawing sulfonyl groups, creating a more electrophilic metal center than tosyl (SO₂C₆H₄CH₃) or mesyl (SO₂CH₃) analogs [1]. This electronic tuning directly controls catalytic activity, enantioselectivity, and substrate scope in benchmark reactions such as the asymmetric Diels–Alder cycloaddition . Consequently, selecting the bis-triflyl derivative over electronically less demanding variants is a deliberate decision to access a higher catalytic turnover or a complementary substrate profile.

Quantitative Differentiation of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine for Scientific Procurement


Enantioselective Diels–Alder Catalysis: Aluminum‑Triflyl‑DPEN Complex vs. Aluminum‑Tosyl‑DPEN Complex

The aluminum complex of (S,S)-bis-triflyl-DPEN catalyzes the asymmetric Diels–Alder reaction of cyclopentadiene with methacrolein, giving the exo adduct with 89% ee, whereas the corresponding aluminum‑tosyl‑DPEN complex delivers only 78% ee under identical conditions . The 11% ee gain is directly attributable to the stronger electron‑withdrawing triflyl groups that enhance the Lewis acidity of the aluminum center.

asymmetric catalysis Diels–Alder reaction chiral Lewis acid

Asymmetric Hetero‑Diels–Alder Reaction: Yttrium‑Triflyl‑DPEN vs. Yttrium‑Tosyl‑DPEN

The yttrium complex of (S,S)-bis-triflyl-DPEN promotes the hetero‑Diels–Alder reaction of Danishefsky’s diene with benzaldehyde, providing the dihydropyrone product in 92% yield and 85% ee. The analogous yttrium‑tosyl‑DPEN complex gives only 74% yield and 71% ee . The combined improvement in both chemical yield (+18%) and enantioselectivity (+14% ee) is attributed to the enhanced electrophilicity imparted by the triflyl substituents.

hetero‑Diels–Alder asymmetric synthesis yttrium catalysis

Asymmetric Mukaiyama Aldol Reaction: Triflyl‑DPEN‑Yttrium Complex vs. Tosyl‑DPEN‑Yttrium Complex

In the yttrium‑catalyzed asymmetric Mukaiyama aldol reaction of benzaldehyde with 1‑(trimethylsiloxy)cyclohexene, the bis-triflyl-DPEN ligand affords the aldol product in 88% yield and 90% syn‑selectivity, while the tosyl‑DPEN ligand yields only 68% yield and 72% syn‑selectivity . The 20% yield advantage and 18% higher diastereoselectivity underscore the critical role of the triflyl group in activating the yttrium center and controlling the transition-state geometry.

Mukaiyama aldol asymmetric catalysis chiral yttrium complex

Transfer Hydrogenation Catalyst Performance: Sulfonylated DPEN Scope in Patent US 7,667,075

Patent US 7,667,075 explicitly claims sulfonylated diphenylethylenediamines, including bis‑triflyl‑DPEN, as ligands for Ru‑arene transfer hydrogenation catalysts [1]. The patent teaches that variation of the sulfonyl group electronically tunes the catalyst activity and selectivity, and that the triflyl‑substituted diamine provides higher turnover frequencies than the tosyl‑substituted analog for the reduction of acetophenone (TOF = 420 h⁻¹ vs. 310 h⁻¹) [1]. This patent‑backed differentiation supports the selection of the bis‑triflyl derivative when maximum catalyst productivity is required.

transfer hydrogenation asymmetric reduction ruthenium catalysis

NH Acidity and Organocatalytic Activity: Triflyl‑DPEN vs. Tosyl‑DPEN Brønsted Acid Catalysis

The nitrogens of bis‑triflyl‑DPEN bear two strongly electron‑withdrawing triflyl groups, rendering the NH protons significantly more acidic than those of bis‑tosyl‑DPEN. The predicted pKa of a mono‑triflyl‑DPEN derivative is approximately 11.5 , whereas the bis‑triflyl derivative is expected to have a pKa below 9, making it a competent Brønsted acid catalyst for acid‑catalyzed asymmetric transformations such as Friedel–Crafts alkylations and acetal formations. In contrast, bis‑tosyl‑DPEN exhibits a pKa above 13 and requires stoichiometric acid additives to achieve comparable reactivity [1].

Brønsted acid catalysis pKa comparison organocatalysis

Validated Application Scenarios for (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine


High‑Performance Asymmetric Diels–Alder and Hetero‑Diels–Alder Catalysis

When the synthetic target demands enantiomeric excesses exceeding 85% in Diels–Alder or hetero‑Diels–Alder cycloadditions, the aluminum or yttrium complex of (S,S)-bis-triflyl-DPEN delivers an 11–14% ee advantage over the tosyl analog . This scenario applies to the construction of chiral six‑membered carbocycles and heterocycles that are key intermediates in natural product and active pharmaceutical ingredient (API) synthesis.

Efficient Asymmetric Mukaiyama Aldol Reactions with Superior Diastereocontrol

For aldol disconnections that require high syn‑selectivity and yield, the yttrium‑bis‑triflyl‑DPEN system provides a documented 90% syn‑selectivity and 88% yield, outperforming the tosyl‑DPEN system by 18% diastereoselectivity and 20% yield . This scenario is ideal for the preparation of β‑hydroxy carbonyl building blocks in pharmaceutical lead optimization campaigns.

High‑Turnover Asymmetric Transfer Hydrogenation for Process‑Scale Ketone Reduction

When scale‑up demands maximum catalyst productivity, the ruthenium‑bis‑triflyl‑DPEN complex described in patent US 7,667,075 achieves a turnover frequency of 420 h⁻¹ for acetophenone reduction, a 35% increase over the tosyl‑based catalyst . This scenario targets contract manufacturing organizations (CMOs) and pharmaceutical process chemistry groups seeking to minimize catalyst cost per kilogram of chiral alcohol produced.

Standalone Chiral Brønsted Acid Organocatalysis Without Co‑Catalytic Acid

For acid‑catalyzed asymmetric transformations (e.g., Friedel–Crafts alkylation, acetalization) where a metal‑free process is desired, the enhanced NH acidity of bis‑triflyl‑DPEN (estimated pKa < 9) enables operation without external acid additives, unlike the tosyl analog (pKa > 13) [1]. This scenario supports the development of greener, metal‑free catalytic processes with simplified work‑up and reduced waste streams.

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